molecular formula C9H6N2OS B1601895 5-Methoxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-35-8

5-Methoxybenzo[d]thiazole-2-carbonitrile

Cat. No.: B1601895
CAS No.: 7267-35-8
M. Wt: 190.22 g/mol
InChI Key: VGMJEBGREMDOBT-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]thiazole-2-carbonitrile is an organic compound with the molecular formula C9H6N2OS It is a derivative of benzothiazole, featuring a methoxy group at the 5-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]thiazole-2-carbonitrile typically involves the cyclization of N-arylcyanothioformamides. A catalytic system involving palladium and copper can be used to achieve this cyclization. The reaction conditions include the presence of air and an inorganic additive such as potassium iodide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of raw materials, maintaining reaction conditions, and implementing purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybenzo[d]thiazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-Methoxybenzo[d]thiazole-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. The cyano group and the benzothiazole ring system can participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzothiazole: The parent compound without the methoxy and cyano groups.

    2-Cyanobenzothiazole: Lacks the methoxy group but has the cyano group at the 2-position.

    5-Methoxybenzothiazole: Lacks the cyano group but has the methoxy group at the 5-position.

Uniqueness: 5-Methoxybenzo[d]thiazole-2-carbonitrile is unique due to the presence of both the methoxy and cyano groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

5-methoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c1-12-6-2-3-8-7(4-6)11-9(5-10)13-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMJEBGREMDOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570856
Record name 5-Methoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7267-35-8
Record name 5-Methoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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